molecular formula C6H7IN2 B11875935 6-Iodo-4-methylpyridin-2-amine

6-Iodo-4-methylpyridin-2-amine

Cat. No.: B11875935
M. Wt: 234.04 g/mol
InChI Key: ZVZVVVPUSRDXFI-UHFFFAOYSA-N
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Description

6-Iodo-4-methylpyridin-2-amine is an organic compound with the molecular formula C6H7IN2 and a molecular weight of 234.04 g/mol It is a derivative of pyridine, characterized by the presence of an iodine atom at the 6th position and a methyl group at the 4th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-4-methylpyridin-2-amine can be achieved through several methods. One common approach involves the iodination of 4-methylpyridin-2-amine. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .

Another method involves the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with an arylboronic acid in the presence of a palladium catalyst. This reaction is known for its efficiency and ability to produce the desired product in moderate to good yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes or the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-4-methylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-methylpyridin-2-amine with an azide group at the 6th position.

Scientific Research Applications

6-Iodo-4-methylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodo-4-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the amine group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodo-4-methylpyridin-2-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. This makes it valuable for specific synthetic applications and research studies where iodine’s characteristics are advantageous.

Properties

Molecular Formula

C6H7IN2

Molecular Weight

234.04 g/mol

IUPAC Name

6-iodo-4-methylpyridin-2-amine

InChI

InChI=1S/C6H7IN2/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3,(H2,8,9)

InChI Key

ZVZVVVPUSRDXFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)I)N

Origin of Product

United States

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